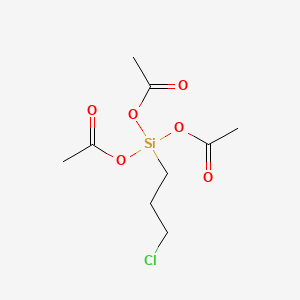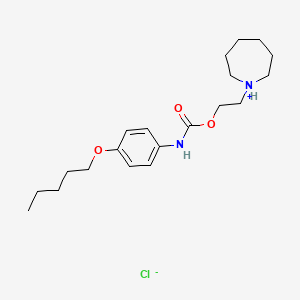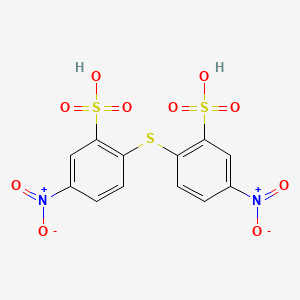
Benzenesulfonic acid, 2,2'-thiobis[5-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonic acid, 2,2’-thiobis[5-nitro- is a chemical compound with the molecular formula C₁₂H₈N₂O₁₀S₃. It is also known by other names such as 2,2’-thiobis(5-nitrobenzenesulphonic) acid . This compound is characterized by its aromatic sulfonic acid structure, which includes nitro groups and a sulfur linkage between two benzene rings.
Métodos De Preparación
The synthesis of benzenesulfonic acid, 2,2’-thiobis[5-nitro- typically involves the nitration of benzenesulfonic acid derivatives. One common method includes the reaction of 2-chloro-5-nitrobenzenesulfonic acid with thiourea under controlled conditions . The reaction conditions often involve the use of solvents like acetonitrile and catalysts to facilitate the formation of the desired product. Industrial production methods may vary but generally follow similar synthetic routes with optimization for large-scale production .
Análisis De Reacciones Químicas
Benzenesulfonic acid, 2,2’-thiobis[5-nitro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions typically target the nitro groups, converting them to amino groups.
Substitution: The sulfonic acid groups can participate in substitution reactions, forming sulfonamides or sulfonyl chlorides.
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Benzenesulfonic acid, 2,2’-thiobis[5-nitro- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of benzenesulfonic acid, 2,2’-thiobis[5-nitro- involves its interaction with molecular targets through its sulfonic acid and nitro groups. These functional groups can participate in various chemical reactions, influencing biological pathways and molecular interactions. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Benzenesulfonic acid, 2,2’-thiobis[5-nitro- can be compared with other similar compounds such as:
Benzenesulfonic acid: A simpler aromatic sulfonic acid without the nitro and sulfur linkages.
2,2’-thiobis(5-aminobenzenesulfonic) acid: A related compound where the nitro groups are replaced with amino groups.
The uniqueness of benzenesulfonic acid, 2,2’-thiobis[5-nitro- lies in its specific functional groups and structural features, which confer distinct chemical and physical properties .
Propiedades
Número CAS |
63216-88-6 |
|---|---|
Fórmula molecular |
C12H8N2O10S3 |
Peso molecular |
436.4 g/mol |
Nombre IUPAC |
5-nitro-2-(4-nitro-2-sulfophenyl)sulfanylbenzenesulfonic acid |
InChI |
InChI=1S/C12H8N2O10S3/c15-13(16)7-1-3-9(11(5-7)26(19,20)21)25-10-4-2-8(14(17)18)6-12(10)27(22,23)24/h1-6H,(H,19,20,21)(H,22,23,24) |
Clave InChI |
LVUFXZAHTLUDST-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)O)SC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


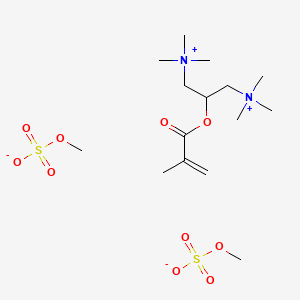
![4-[([1,1'-Biphenyl]-4-yloxy)methyl]-2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane](/img/structure/B13754458.png)
![4-[(2Z)-2-[(E)-3-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonic acid](/img/structure/B13754461.png)
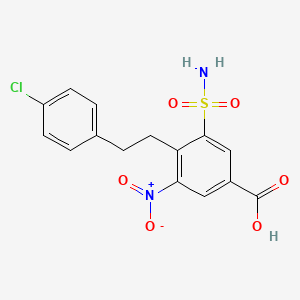


![2-(chloromethyl)-2-[(1E,3E)-4-(4-nitrophenyl)buta-1,3-dienyl]-1,3-dioxolane](/img/structure/B13754505.png)

![4-[(2,6-Dichloro-4-nitrophenyl)azo]-N-(4-nitrophenyl)aniline](/img/structure/B13754510.png)



